Methylspinazarin

Descripción general

Descripción

Molecular Structure Analysis

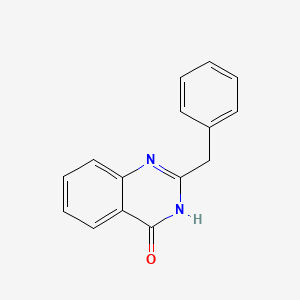

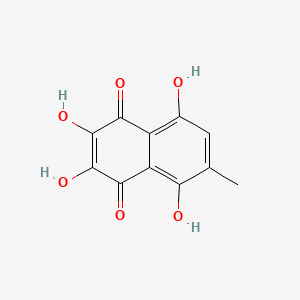

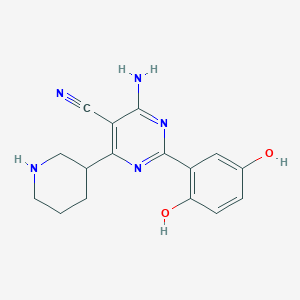

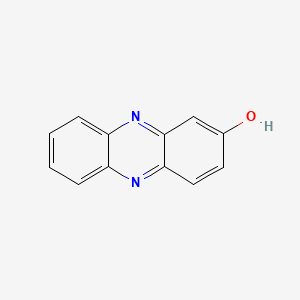

Methylspinazarin has a molecular formula of C11H8O6 . Its formal name is 2,3,5,8-tetrahydroxy-6-methyl-1,4-naphthalenedione . The SMILES representation of its structure isCC1=CC(O)=C(C(C(O)=C(O)C2=O)=O)C2=C1O . Physical And Chemical Properties Analysis

This compound has a molecular weight of 236.2 .Aplicaciones Científicas De Investigación

Ethical Guidelines in Animal Research : Zimmermann (1983) discusses the ethical aspects of studies producing experimental pain and suffering in animals, emphasizing the need for careful planning to minimize pain in such research (Zimmermann, 1983).

Drug Response Phenotypes and Precision Medicine : Kaddurah-Daouk & Weinshilboum (2015) highlight the importance of pharmacometabolomics in identifying metabotypes and treatment outcomes, which is crucial in the context of precision medicine (Kaddurah-Daouk & Weinshilboum, 2015).

DNA/Histone Methyltransferases and Inhibitors : Hu et al. (2014) review the structure-function relationship of DNA and histone methyltransferases (DNMTs and HMTs) inhibitors, underlining their therapeutic potential in various diseases, including cancer (Hu et al., 2014).

Molecular Actions of Methylene Blue in the Nervous System : Oz et al. (2011) discuss the diverse applications of Methylene Blue, particularly its effects in the nervous system and potential benefits in treating neurodegenerative disorders (Oz et al., 2011).

Drug Discovery and Molecular Biology : Drews (2000) provides a historical perspective on drug discovery, highlighting the impact of molecular biology and genomic sciences on the development of therapeutic drugs (Drews, 2000).

Vaspin in Vascular Endothelial Cells : Phalitakul et al. (2013) explore the effects of vaspin, an adipocytokine, in preventing apoptosis in vascular endothelial cells, emphasizing its role in diabetic vascular complications (Phalitakul et al., 2013).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2,3,5,8-tetrahydroxy-6-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O6/c1-3-2-4(12)5-6(7(3)13)9(15)11(17)10(16)8(5)14/h2,12-13,16-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLPYHMWBMMBOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1O)C(=O)C(=C(C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41768-12-1 | |

| Record name | Methylspinazarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041768121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Methylspinazarin and what is its known biological activity?

A1: this compound is a natural product produced by the bacteria Streptomyces []. It acts as a catechol-O-methyl transferase (COMT) inhibitor [, ]. COMT is an enzyme involved in the breakdown of catecholamine neurotransmitters like dopamine, epinephrine, and norepinephrine.

A2: While the provided abstracts do not detail the structural characterization of this compound, they do mention a related compound, dihydrothis compound, also produced by Streptomyces and acting as a COMT inhibitor [, ]. The "dihydro" prefix suggests a structural difference likely involving the reduction of a double bond in this compound. Further investigation into the chemical literature would be needed to obtain the specific structural details of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

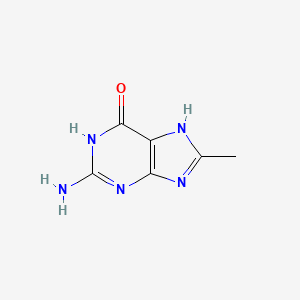

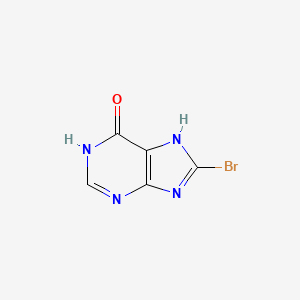

![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1496475.png)